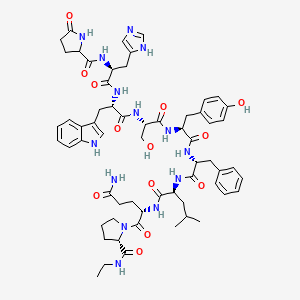

Folligen

Description

Properties

CAS No. |

103631-79-4 |

|---|---|

Molecular Formula |

C61H78N14O13 |

Molecular Weight |

1215.4 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C61H78N14O13/c1-4-64-60(87)50-15-10-24-75(50)61(88)43(20-22-51(62)78)68-54(81)44(25-34(2)3)69-55(82)45(26-35-11-6-5-7-12-35)70-56(83)46(27-36-16-18-39(77)19-17-36)71-59(86)49(32-76)74-57(84)47(28-37-30-65-41-14-9-8-13-40(37)41)72-58(85)48(29-38-31-63-33-66-38)73-53(80)42-21-23-52(79)67-42/h5-9,11-14,16-19,30-31,33-34,42-50,65,76-77H,4,10,15,20-29,32H2,1-3H3,(H2,62,78)(H,63,66)(H,64,87)(H,67,79)(H,68,81)(H,69,82)(H,70,83)(H,71,86)(H,72,85)(H,73,80)(H,74,84)/t42?,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1 |

InChI Key |

FVGGCEANXXPWAJ-YXIHLITBSA-N |

SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XHWSYFLQP |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-Phe-8-Gln-9-N-Et-ProNH2-10-des-GlyNH2-LHRH folligen GnRH, Phe(6)-Gln(8)-N-Et-ProNH2(9)-des-GlyNH2(10)- GnRH-ethylamide, D-Phe(6)-Gln(8)-desGly(10)- LHRH, Phe(6)-Gln(8)-N-Et-ProNH2(9)-des-GlyNH2(10)- LHRH, phenylalanyl(6)-glutaminyl(8)-N-ethylprolinamide(9)-des-Glycinamide(10)- |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Biotin in Hair Follicle Keratinocyte Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), or vitamin B7, is an essential water-soluble vitamin that has long been associated with hair health. Its role as a crucial cofactor for carboxylases, enzymes vital for metabolic processes, underpins its importance in maintaining cellular function, including within the highly proliferative environment of the hair follicle. While biotin deficiency is a known cause of hair loss, its direct influence on the proliferation of hair follicle keratinocytes remains a subject of scientific investigation. This technical guide provides an in-depth analysis of the current understanding of biotin's role in hair follicle keratinocyte proliferation, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing established experimental protocols for further research.

Introduction

The human hair follicle is a dynamic mini-organ characterized by rapid cell division of keratinocytes in the hair bulb, which gives rise to the hair shaft. This high rate of proliferation is metabolically demanding and sensitive to nutritional deficiencies. Biotin's established role in intermediary metabolism has positioned it as a key nutrient for maintaining hair growth. However, the precise molecular pathways through which biotin directly impacts the proliferation of hair follicle keratinocytes are not fully elucidated. This guide explores both the indirect metabolic and the potential direct signaling roles of biotin in this context.

The Indirect Role of Biotin via Carboxylase Activity

Biotin functions as a covalently bound cofactor for five mammalian carboxylases that are critical for fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1][2] These metabolic pathways are fundamental to providing the necessary energy and building blocks for rapidly dividing cells like hair follicle keratinocytes.

In a state of biotin deficiency, the activity of these carboxylases is significantly impaired.[3] Studies on cultured keratinocytes have demonstrated that biotin depletion leads to a substantial decrease in mitochondrial carboxylase activities.[3] This impairment of cellular metabolism can logically be expected to negatively impact the high energy-demanding process of keratinocyte proliferation.

Quantitative Data on Carboxylase Activity

The following table summarizes the observed decrease in mitochondrial carboxylase activities in different cell types upon biotin depletion, highlighting the sensitivity of keratinocytes.

| Cell Type | Biotin Concentration | Decrease in Carboxylase Activity (% of maximal) | Reference |

| Keratinocytes (three cell types) | 6-130 pmol/L (low-biotin medium) | 2-11% | [3] |

| Primary Astrocytes and C6 Glioma | 6-130 pmol/L (low-biotin medium) | 12-28% | [3] |

| SAOS2 Sarcoma and Skin Fibroblasts | 6-130 pmol/L (low-biotin medium) | 32-85% | [3] |

Table 1: Effect of Biotin Depletion on Mitochondrial Carboxylase Activities.

Experimental Protocol: Measurement of Biotin-Dependent Carboxylase Activity

A detailed protocol for measuring the activity of biotin-dependent carboxylases in cultured keratinocytes can be adapted from established methods.[4]

Objective: To quantify the activity of propionyl-CoA carboxylase (PCC) and pyruvate (B1213749) carboxylase (PC) in hair follicle keratinocyte lysates.

Materials:

-

Cultured outer root sheath keratinocytes

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Bradford assay reagent for protein quantification

-

Reaction buffer (containing MgATP, bicarbonate, and the respective substrates: propionyl-CoA for PCC or pyruvate for PC)

-

Radiolabeled bicarbonate ([¹⁴C]NaHCO₃)

-

Scintillation fluid and counter

Procedure:

-

Culture human outer root sheath keratinocytes under varying biotin concentrations (e.g., biotin-deficient, physiological, and supra-physiological levels).

-

Harvest cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the total protein concentration of the lysates using the Bradford assay.

-

Set up the carboxylase reaction by incubating a defined amount of cell lysate with the reaction buffer containing the specific substrate and radiolabeled bicarbonate.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction by adding acid, which removes unincorporated [¹⁴C]bicarbonate as ¹⁴CO₂.

-

Measure the acid-stable radioactivity, which represents the amount of ¹⁴C incorporated into the product, using a scintillation counter.

-

Calculate the specific enzyme activity as nmol of CO₂ fixed per minute per mg of protein.

The Direct Role of Biotin in Keratinocyte Proliferation: A Contested View

The direct impact of biotin on the proliferation of hair follicle keratinocytes is a point of contention in the scientific literature. Some in vitro studies have reported that varying biotin concentrations, from deficient to pharmacological doses, do not directly influence the proliferation and differentiation of cultured human follicular keratinocytes.[5][6]

Conversely, there is evidence suggesting that biotin can influence gene expression and cellular signaling pathways that are linked to cell cycle control. A novel water-soluble form of D-Biotin was shown to enhance the expression of genes related to hair growth, such as Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor 7 (FGF7), and Insulin-like Growth Factor 1 (IGF1) in human follicle dermal papilla cells.[7]

Quantitative Data on Keratinocyte Proliferation

The following table presents a summary of findings from studies investigating the direct effect of biotin on keratinocyte proliferation.

| Study Focus | Biotin Concentration | Observed Effect on Proliferation | Reference |

| Cultured outer root sheath cells | <2 x 10⁻¹⁰ mol/L and 10⁻⁵ mol/L | No influence on proliferation and expression of differentiation markers (K1, K10) | [5] |

| In vitro studies on normal, nonpathologic follicular keratinocytes | Not specified | Not influenced by biotin | [6] |

| Human follicle dermal papilla cells (with water-soluble D-Biotin) | Not specified | Enhanced expression of proliferation-related genes (VEGF, FGF7, IGF1) | [7] |

Table 2: Summary of Studies on the Direct Effect of Biotin on Keratinocyte Proliferation.

Experimental Protocol: Assessing Keratinocyte Proliferation

Standard assays to measure cell proliferation can be employed to investigate the effects of biotin on hair follicle keratinocytes.

1. BrdU Incorporation Assay

Objective: To quantify DNA synthesis as a marker of cell proliferation.[8][9][10]

Materials:

-

Cultured outer root sheath keratinocytes

-

BrdU labeling solution (10 mM)

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Microplate reader

Procedure:

-

Seed keratinocytes in a 96-well plate and culture with varying concentrations of biotin.

-

Add BrdU labeling solution to the culture medium and incubate for 2-24 hours to allow incorporation into newly synthesized DNA.

-

Remove the labeling medium, and fix and denature the cellular DNA.

-

Add an anti-BrdU antibody to detect the incorporated BrdU.

-

Add an HRP-conjugated secondary antibody.

-

Add TMB substrate and measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of incorporated BrdU.

2. Ki-67 Staining

Objective: To identify and quantify proliferating cells based on the expression of the nuclear antigen Ki-67.[11][12][13][14]

Materials:

-

Cultured keratinocytes on coverslips or paraffin-embedded hair follicle sections

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., Triton X-100)

-

Anti-Ki-67 primary antibody

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fix and permeabilize the cells or tissue sections.

-

Incubate with an anti-Ki-67 primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the percentage of Ki-67-positive cells using a fluorescence microscope.

Signaling Pathways Implicated in Biotin's Action

Beyond its metabolic role, biotin is emerging as a regulator of gene expression, potentially influencing keratinocyte proliferation through various signaling pathways.

Histone Biotinylation and Gene Regulation

Biotin can be covalently attached to histones, a post-translational modification that may play a role in gene silencing and cell proliferation.[1][15][16][17] This process, mediated by holocarboxylase synthetase and biotinidase, suggests a direct role for biotin in epigenetic regulation.[1] Biotinylation of specific lysine (B10760008) residues on histones H2A, H3, and H4 has been identified.[16] This modification can influence chromatin structure and the accessibility of DNA to transcription factors, thereby regulating the expression of genes involved in the cell cycle.

Caption: Biotin-mediated histone modification pathway.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation, immunity, and cell survival. Studies have shown that biotin deficiency can lead to the activation of the NF-κB pathway, which in some cellular contexts can inhibit proliferation and promote apoptosis.[18][19][20] Conversely, biotin supplementation has been shown to attenuate the activation of NF-κB.[18] In keratinocytes, the inhibition of NF-κB signaling has been paradoxically linked to skin inflammation, suggesting a complex, context-dependent role.[20] The precise interplay between biotin status, NF-κB signaling, and hair follicle keratinocyte proliferation requires further investigation.

Caption: Influence of biotin status on NF-κB signaling.

Experimental Workflow: Investigating Biotin's Role

A logical workflow for investigating the role of biotin in hair follicle keratinocyte proliferation is outlined below.

Caption: Experimental workflow for studying biotin's effects.

Conclusion and Future Directions

The role of biotin in hair follicle keratinocyte proliferation is multifaceted. While its indirect contribution through the maintenance of metabolic homeostasis via carboxylase activity is well-established, its direct influence on proliferative signaling pathways is an area of active research with conflicting reports. The evidence for biotin's involvement in epigenetic regulation through histone biotinylation and its interplay with the NF-κB signaling pathway opens new avenues for understanding its molecular functions in the hair follicle.

For drug development professionals, these insights suggest that while systemic biotin supplementation is unlikely to benefit individuals with a healthy biotin status, topical formulations that enhance the local bioavailability of biotin to the hair follicle, or compounds that modulate the identified signaling pathways, may hold therapeutic potential.

Future research should focus on elucidating the precise downstream targets of biotin-mediated gene regulation in hair follicle keratinocytes and clarifying the context-dependent role of NF-κB signaling in response to varying biotin levels. Further quantitative studies employing the detailed protocols outlined in this guide will be instrumental in advancing our understanding of biotin's intricate role in hair biology.

References

- 1. "Biotin -dependent modifications of histones" by Gabriela Camporeale [digitalcommons.unl.edu]

- 2. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotin-dependent carboxylase activities in different CNS and skin-derived cells, and their sensitivity to biotin-depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of mitochondrial biotin-dependent carboxylases from native tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proliferation and differentiation of cultured human follicular keratinocytes are not influenced by biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of the Use of Biotin for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Clinical Evaluation of Serum WS Biotin, a Novel Encapsulated Form of D‐Biotin With Improved Water Solubility, for Anti‐Hair Shedding Applications. A Prospective Single‐Arm, Nonrandomized, Pretest−Posttest Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopioneer.com.tw [biopioneer.com.tw]

- 9. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. Detection Ki 67 [bdbiosciences.com]

- 13. immunostep.com [immunostep.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Biological functions of biotinylated histones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biotinylation of Histones Represses Transposable Elements in Human and Mouse Cells and Cell Lines and in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biotinylation is a natural, albeit rare, modification of human histones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Biotin Supplementation Ameliorates Murine Colitis by Preventing NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ceramide NP in Scalp Barrier Integrity and Hair Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the scalp's epidermal barrier is paramount for maintaining a healthy scalp environment and fostering the growth of strong, resilient hair. Central to this barrier's function are ceramides (B1148491), a class of lipid molecules that constitute approximately 50% of the stratum corneum's lipid matrix. Among the various types of ceramides, Ceramide NP (N-stearoyl phytosphingosine) has been identified as a key player in reinforcing the scalp's protective barrier and promoting optimal hair health. This technical guide provides an in-depth analysis of the multifaceted functions of Ceramide NP, the implications of its deficiency, and its therapeutic potential in scalp and hair care formulations. We will delve into the molecular mechanisms, present quantitative data from relevant studies, and provide detailed experimental protocols for assessing the efficacy of Ceramide NP-based interventions.

Introduction: The Scalp Barrier and the Significance of Ceramide NP

The scalp, like the skin, possesses a vital barrier known as the stratum corneum, which is often described using a "brick and mortar" analogy. The "bricks" are the corneocytes (terminally differentiated keratinocytes), and the "mortar" is the lipid-rich extracellular matrix that surrounds them. This lipid matrix, composed of ceramides, cholesterol, and free fatty acids, is crucial for preventing transepidermal water loss (TEWL) and protecting the underlying layers from external aggressors such as pollutants, irritants, and microbes.[1]

Ceramides are a complex family of sphingolipids, and Ceramide NP is a specific subtype consisting of a phytosphingosine (B30862) base linked to a non-hydroxylated fatty acid (stearic acid).[2] Its molecular structure allows it to integrate seamlessly into the lamellar lipid structure of the stratum corneum, enhancing its organizational integrity and barrier function.[3] A deficiency in ceramides, including Ceramide NP, has been linked to a compromised scalp barrier, leading to a cascade of undesirable conditions such as dryness, itching, inflammation, and an increased susceptibility to dandruff.[1] Furthermore, a compromised scalp barrier can negatively impact the health of hair follicles, resulting in weaker, more brittle hair that is prone to breakage.

Mechanism of Action of Ceramide NP

Ceramide NP exerts its beneficial effects on the scalp and hair through several key mechanisms:

-

Reinforcement of the Scalp Barrier: By replenishing the intercellular lipid matrix, topical application of Ceramide NP helps to restore and strengthen the scalp's barrier function. This leads to a reduction in transepidermal water loss (TEWL) and an increase in scalp hydration.[3] A well-functioning barrier is better equipped to defend against environmental stressors and the penetration of irritants.

-

Modulation of Cellular Signaling: Ceramides are not merely structural components; they also act as signaling molecules that regulate key cellular processes in the epidermis, including keratinocyte proliferation, differentiation, and apoptosis.[4] Ceramide NP, through its phytosphingosine base, can influence keratinocyte differentiation, a process essential for the formation of a healthy stratum corneum.[2]

-

Improvement of Hair Fiber Integrity: The cuticle of the hair shaft is also rich in lipids, including ceramides, which act as a "glue" to hold the cuticle scales together. A deficiency in these lipids leads to a lifted, damaged cuticle, resulting in dry, frizzy, and brittle hair. By replenishing these lipids, Ceramide NP helps to smooth the hair cuticle, improve moisture retention, and increase the hair's tensile strength and resistance to breakage.

Consequences of Ceramide NP Deficiency

A reduction in the concentration of ceramides, particularly Ceramide NP, in the scalp's stratum corneum is associated with several pathological and cosmetic concerns:

-

Impaired Barrier Function: As evidenced by increased TEWL and decreased hydration, a lack of ceramides weakens the scalp's protective barrier.[5]

-

Dandruff and Scalp Irritation: Studies have shown that individuals with dandruff have significantly lower levels of total ceramides, including Ceramide NP, in their scalp's stratum corneum.[5][6] This compromised barrier allows for increased colonization by microorganisms like Malassezia species, which can trigger inflammation and the characteristic flaking of dandruff.[5]

-

Compromised Hair Health: A dry, unhealthy scalp provides a suboptimal environment for hair growth. Furthermore, the structural integrity of the hair fiber itself is compromised without adequate ceramide levels, leading to increased breakage and a dull appearance.

Quantitative Data on the Efficacy of Ceramide NP

The following tables summarize quantitative data from various studies investigating the effects of ceramides on scalp and skin barrier function, as well as hair health. While not all studies specifically isolate Ceramide NP, the data provides strong evidence for the benefits of ceramide-containing formulations.

Table 1: Effect of Ceramide-Containing Formulations on Scalp and Skin Barrier Function

| Parameter | Condition | Treatment | Duration | Result | Citation(s) |

| Transepidermal Water Loss (TEWL) | Dandruff Scalp vs. Healthy Scalp | N/A | N/A | Dandruff: 24 g/m²h, Healthy: 21 g/m²h (P<0.05) | [5] |

| Scalp Hydration (Corneometer) | Dandruff Scalp vs. Healthy Scalp | N/A | N/A | Dandruff: 28 au, Healthy: 44 au (P<0.05) | [5] |

| Transepidermal Water Loss (TEWL) | SDS-disrupted skin | 0.5% Ceramide-2 analog emulsion | 5 days | 82% barrier recovery | [7] |

| Transepidermal Water Loss (TEWL) | Adults with eczema history | Multivesicular emulsion with physiological lipids (including ceramides) | 28 days | TEWL decreased from 38.02 to 29.79 g m-2 h-1 (P < 0.001) | [8] |

| Skin Hydration | Dry skin | Ceramide-containing cream | 3 days | 30.6% increase in water content | [9] |

| Skin Hydration | Dry skin | Ceramide-containing cream | 4 weeks | 38% increase in water content | [9] |

| Skin Hydration | Oily skin | Ceramide-containing cleanser | 28 days | 47.37% increase in hydration | [10] |

| Transepidermal Water Loss (TEWL) | Oily skin | Ceramide-containing cleanser | 28 days | 13.42% decrease in TEWL | [10] |

Table 2: Alterations in Ceramide Profile in Dandruff-Affected Scalp

| Ceramide Parameter | Healthy Scalp | Dandruff Scalp | Significance | Citation(s) |

| Total Ceramides | Normal | Significantly Reduced | P<0.05 | [1] |

| Ceramide NP | Normal | Reduced | - | [1][6] |

| Short-Chain Ceramides (C32-C37) | Lower Proportion | Significantly Higher Proportion | P<0.05 | [5] |

| Long-Chain Ceramides (C44-C50) | Higher Proportion | Significantly Lower Proportion | P<0.05 | [5] |

Table 3: Effect of Ceramide-Containing Formulations on Hair Health

| Parameter | Treatment | Result | Citation(s) |

| Hair Breakage | Shampoo with ceramide | Less breakage observed | [11] |

| Tensile Strength | Progressive distance from scalp | Significant reduction from root to distal end, correlated with lipid loss | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of Ceramide NP on scalp and hair health.

Assessment of Scalp Barrier Function

5.1.1. Measurement of Transepidermal Water Loss (TEWL)

-

Objective: To quantify the rate of water evaporation from the scalp surface as an indicator of barrier integrity.

-

Instrumentation: Open-chamber evaporimeter (e.g., Tewameter®).

-

Procedure:

-

Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes.

-

The probe of the evaporimeter is placed gently and perpendicularly on the scalp surface in a designated area, ensuring a good seal without excessive pressure.

-

The instrument measures the water vapor gradient between two pairs of sensors within the probe.

-

Measurements are recorded in g/m²/h.

-

Multiple readings (at least three) are taken from the same site and averaged to ensure accuracy.

-

A decrease in TEWL over the course of treatment indicates an improvement in scalp barrier function.[5]

-

5.1.2. Measurement of Scalp Hydration

-

Objective: To assess the water content of the stratum corneum.

-

Instrumentation: Corneometer®.

-

Procedure:

-

Subjects are acclimatized as described for TEWL measurement.

-

The Corneometer® probe, which measures electrical capacitance, is pressed firmly onto the scalp at the measurement site.

-

The capacitance is directly proportional to the water content of the skin.

-

Measurements are expressed in arbitrary units (a.u.).

-

Multiple readings are taken and averaged.

-

An increase in Corneometer® readings indicates improved scalp hydration.[5]

-

Analysis of Scalp Lipids

5.2.1. High-Performance Thin-Layer Chromatography (HPTLC) for Ceramide Profiling

-

Objective: To separate and quantify different ceramide species from scalp stratum corneum samples.

-

Procedure:

-

Sample Collection: Stratum corneum is collected from the scalp using D-Squame® adhesive discs.[5]

-

Lipid Extraction: Lipids are extracted from the discs using a solvent mixture (e.g., chloroform/methanol).

-

HPTLC Plate Preparation: A pre-coated HPTLC silica (B1680970) gel plate is activated by heating.

-

Sample Application: The extracted lipid samples and known ceramide standards are applied to the plate as small spots or bands.

-

Chromatographic Development: The plate is placed in a developing chamber containing a specific solvent system (mobile phase). The mobile phase moves up the plate by capillary action, separating the lipid components based on their polarity.

-

Visualization: After development, the plate is dried and sprayed with a visualization reagent (e.g., cupric acetate/phosphoric acid) and heated to reveal the separated lipid spots.

-

Quantification: The density of the spots is measured using a densitometer, and the concentration of each ceramide species is calculated by comparing it to the standards.[13]

-

Assessment of Hair Health

5.3.1. In Vitro Hair Fiber Tensile Strength Testing

-

Objective: To measure the force required to break a single hair fiber, indicating its strength and resistance to breakage.

-

Instrumentation: Tensile tester (e.g., Instron®).

-

Procedure:

-

Sample Preparation: Single hair fibers are carefully collected from hair tresses.

-

Mounting: Each hair fiber is mounted between the grips of the tensile tester.

-

Testing: The instrument applies a controlled, increasing force to the hair fiber until it breaks.

-

Data Acquisition: The force at which the fiber breaks (breaking strength) and the extent to which it stretches before breaking (elongation at break) are recorded.

-

Analysis: An increase in breaking strength after treatment with a Ceramide NP-containing product indicates improved hair strength.[14]

-

In Vitro Keratinocyte Culture for Ceramide Synthesis and Differentiation Studies

-

Objective: To investigate the effect of Ceramide NP on keratinocyte differentiation and the expression of genes and proteins related to barrier function.

-

Procedure:

-

Cell Culture: Human epidermal keratinocytes are cultured in a specialized growth medium.

-

Treatment: The cultured keratinocytes are treated with varying concentrations of Ceramide NP.

-

Analysis of Differentiation Markers:

-

Ceramide Synthesis Assay:

-

Cells are incubated with a labeled precursor (e.g., radioactive or fluorescently tagged sphinganine).

-

Lipids are extracted from the cells.

-

Newly synthesized labeled ceramides are separated by TLC or HPLC and quantified.[16]

-

-

Signaling Pathways and Experimental Workflows

Ceramide NP in Epidermal Differentiation and Barrier Formation

Ceramides, including Ceramide NP, are integral to the process of keratinocyte differentiation, which culminates in the formation of the stratum corneum. The following diagram illustrates the key stages of this process and the role of ceramides.

Caption: Role of Ceramide NP in Epidermal Barrier Formation.

De Novo Ceramide Biosynthesis Pathway

The synthesis of ceramides is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum. This pathway is crucial for maintaining the cellular pool of ceramides necessary for barrier function and signaling.

Caption: De Novo Ceramide Biosynthesis Pathway.

Experimental Workflow for a Clinical Study on Scalp Health

A typical clinical study to evaluate the efficacy of a Ceramide NP-containing product on scalp health would follow a structured workflow as depicted below.

Caption: Clinical Study Workflow for Scalp Health Assessment.

Conclusion

Ceramide NP is a fundamentally important lipid for maintaining the integrity of the scalp barrier and promoting healthy, resilient hair. Its role in reinforcing the stratum corneum's lipid matrix, reducing transepidermal water loss, and improving hair fiber cohesion is well-supported by scientific evidence. A deficiency in Ceramide NP is clearly linked to compromised scalp health, including conditions like dandruff, and contributes to hair weakness and breakage. The quantitative data and experimental protocols presented in this guide underscore the therapeutic potential of incorporating Ceramide NP into advanced scalp and hair care formulations. For researchers, scientists, and drug development professionals, a focus on optimizing the delivery and bioavailability of Ceramide NP offers a promising avenue for the development of highly effective products that address the root causes of common scalp and hair concerns.

References

- 1. escholarship.org [escholarship.org]

- 2. karger.com [karger.com]

- 3. Ceramide NP: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]

- 4. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddonline.com [jddonline.com]

- 6. INDIVIDUAL ARTICLE: A Clinical Evaluation of Scalp Barrier Function, Ceramide Levels, and Microbiome in Diverse Dandruff Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 8. Lipidomics reveals ceramide biomarkers for detecting central precocious puberty in girls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2250.care [2250.care]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of hair lipids and tensile properties as a function of distance from scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. activeconceptsllc.com [activeconceptsllc.com]

- 15. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

Saw Palmetto Extract as a 5-Alpha Reductase Inhibitor in Androgenetic Alopecia: A Technical Guide

Introduction

Androgenetic alopecia (AGA) is a prevalent, genetically predisposed condition characterized by progressive hair follicle miniaturization, affecting a significant portion of the adult population.[1][2] The pathophysiology of AGA is intrinsically linked to the androgen dihydrotestosterone (B1667394) (DHT). The conversion of testosterone (B1683101) to the more potent DHT is catalyzed by the enzyme 5-alpha reductase.[1][3] Consequently, inhibition of this enzyme is a primary therapeutic strategy for managing AGA. While synthetic 5-alpha reductase inhibitors like finasteride (B1672673) are established treatments, there is growing interest in naturally derived alternatives.[4][5][6][7] Saw palmetto (Serenoa repens) extract, a botanical substance rich in fatty acids and phytosterols, has emerged as a promising natural 5-alpha reductase inhibitor.[3][8][9][10] This technical guide provides an in-depth review of the mechanism of action, clinical efficacy, and experimental protocols related to the use of saw palmetto extract in the context of androgenetic alopecia, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Pathophysiology of Androgenetic Alopecia

In individuals with a genetic predisposition to AGA, hair follicles in specific scalp regions exhibit heightened sensitivity to androgens. The enzyme 5-alpha reductase, present in hair follicles, converts testosterone into DHT.[1][3] DHT has a higher affinity for the androgen receptor than testosterone.[2] The binding of DHT to androgen receptors within the dermal papilla cells of the hair follicle initiates a cascade of signaling events that ultimately leads to hair follicle miniaturization.[2][8][11] This process involves the upregulation of genes that promote the catagen (transition) phase and shorten the anagen (growth) phase of the hair cycle.[1] Key downstream effects include the induction of transforming growth factor-beta (TGF-β) and Dickkopf-related protein 1 (DKK1), which in turn suppresses the Wnt/β-catenin signaling pathway, a critical pathway for maintaining the anagen phase and promoting hair follicle growth.[2][8] This progressive shortening of the anagen phase results in the production of shorter, finer vellus hairs, replacing the longer, thicker terminal hairs, leading to the characteristic hair thinning and baldness patterns of AGA.[1][2]

Saw Palmetto as a 5-Alpha Reductase Inhibitor

Saw palmetto extract functions as a competitive, non-selective inhibitor of both type I and type II isoforms of 5-alpha reductase.[9][10] The active constituents believed to be responsible for this inhibitory activity are the fatty acids and phytosterols, particularly beta-sitosterol, present in the liposterolic extract of the saw palmetto berries.[3][8][10] By inhibiting 5-alpha reductase, saw palmetto extract reduces the conversion of testosterone to DHT in the scalp, thereby lowering the concentration of this potent androgen at the hair follicle.[3][8] This reduction in local DHT levels mitigates the androgen-driven signaling cascade that leads to follicular miniaturization.

Clinical Efficacy of Saw Palmetto Extract

Multiple clinical studies have investigated the efficacy of saw palmetto extract for the treatment of AGA, with results suggesting a positive effect on hair growth and a reduction in hair loss. The following table summarizes the quantitative data from key clinical trials.

| Study | Dosage & Administration | Duration | Study Design | Key Outcomes |

| Rossi et al., 2012[4][5][6][7] | 320 mg/day Serenoa repens extract (oral) vs. 1 mg/day finasteride (oral) | 24 months | Open label, comparative | 38% of patients in the saw palmetto group showed increased hair growth, compared to 68% in the finasteride group. |

| Prager et al., 2002[12][13] | 200 mg saw palmetto extract (standardized to 85-95% liposterolic content) + 50 mg β-sitosterol (oral) | ~5 months | Randomized, double-blind, placebo-controlled | 60% of the treatment group were rated as improved by blinded investigative staff assessment. |

| Sudeep et al., 2023[7][14] | 400 mg standardized saw palmetto oil (oral) | 16 weeks | Randomized, double-blind, placebo-controlled | Up to 29% reduction in hair fall; 5.17% increase in hair density; significant reduction in serum DHT. |

| Sudeep et al., 2023[7][14] | 5 mL of 20% standardized saw palmetto oil (topical) | 16 weeks | Randomized, double-blind, placebo-controlled | Up to 22.19% reduction in hair fall; 7.61% increase in hair density. |

Key Experimental Protocols

Rossi et al., 2012: Comparative Study of Serenoa repens and Finasteride

-

Study Design: An open-label, comparative study involving 100 male patients with clinically diagnosed mild to moderate androgenetic alopecia.[4][5][6][7]

-

Population: Male patients with AGA.

-

Intervention:

-

Group 1: 320 mg of Serenoa repens extract daily for 24 months.

-

Group 2: 1 mg of finasteride daily for 24 months.

-

-

Outcome Measures: The primary efficacy endpoint was the assessment of hair growth using a score index based on the comparison of global photographs taken at baseline and after 24 months of treatment.[4][5][6][7] Global photography involves standardized imaging of the scalp from various angles to provide a qualitative and semi-quantitative assessment of hair density and coverage.[15][16]

-

Results: The study concluded that while Serenoa repens appeared to improve androgenetic alopecia, finasteride was more effective, with a higher percentage of patients showing improvement.[4][5][6][7]

Prager et al., 2002: Placebo-Controlled Trial of a Botanically Derived 5-Alpha Reductase Inhibitor

-

Study Design: A randomized, double-blind, placebo-controlled pilot study.[12][13]

-

Population: Males between the ages of 23 and 64 with mild to moderate androgenetic alopecia.[12][13]

-

Intervention:

-

Active Group: A softgel capsule containing 200 mg of saw palmetto extract (standardized to 85-95% liposterolic content) and 50 mg of beta-sitosterol, taken orally.[13]

-

Placebo Group: A placebo capsule.

-

-

Outcome Measures: The primary outcome was a blinded investigative staff assessment of hair growth, where clinicians rated the improvement at the final visit compared to baseline.[12]

-

Results: A highly positive response was observed in the treatment group, with 60% of subjects rated as improved.[12]

Standardization of Saw Palmetto Extract

The clinical efficacy of saw palmetto extract is highly dependent on the quality and composition of the extract. For consistent and reliable results, it is crucial to use a standardized lipidosterolic extract.[17][18] The active components are found in the lipid-soluble portion of the saw palmetto berries. Studies have shown significant variability in the fatty acid content of commercially available saw palmetto supplements.[17] The most clinically relevant extracts are those standardized to contain a high percentage of total fatty acids, typically 80% or more.[17][18] The US Pharmacopeia has established a monograph for standardized saw palmetto extracts to ensure quality and authenticity.[17] Researchers and drug development professionals should ensure that the saw palmetto extract used in their studies meets these standardization criteria to ensure the validity and reproducibility of their findings.

Safety and Tolerability

Across the reviewed clinical trials, saw palmetto extract has been shown to be well-tolerated, with a favorable safety profile.[3][9][11][18] Adverse events are typically mild and infrequent. This contrasts with some synthetic 5-alpha reductase inhibitors, which can have more significant side effects. The lack of serious adverse events makes saw palmetto an attractive option for individuals seeking a natural alternative for the management of AGA.

Conclusion

Saw palmetto extract demonstrates a clear mechanism of action as a 5-alpha reductase inhibitor, targeting a key pathway in the pathophysiology of androgenetic alopecia. Clinical evidence, although in some cases from smaller studies, consistently suggests that standardized saw palmetto extract can improve hair growth and reduce hair loss in individuals with AGA. While it may not be as potent as the synthetic inhibitor finasteride, its excellent safety profile makes it a viable therapeutic option. For future research and development, it is imperative to conduct larger, long-term, randomized controlled trials using highly standardized saw palmetto extracts to further elucidate its efficacy and solidify its role in the management of androgenetic alopecia. The detailed experimental protocols and methodologies outlined in this guide provide a framework for such future investigations.

References

- 1. Androgenetic Alopecia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Investigating the Relationship Between Androgenetic Alopecia and Hair Shape, Color, and Thickness: A Case‐Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eeose.com [eeose.com]

- 4. Comparitive effectiveness of finasteride vs Serenoa repens in male androgenetic alopecia: a two-year study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparitive effectiveness of finasteride vs Serenoa repens in male androgenetic alopecia: a two-year study. | Semantic Scholar [semanticscholar.org]

- 6. [PDF] COMPARITIVE EFFECTIVENESS OF FINASTERIDE vs SERENOA REPENS IN MALE ANDROGENETIC ALOPECIA : A TWO-YEAR STUDY | Semantic Scholar [semanticscholar.org]

- 7. Comparitive Effectiveness and Finasteride Vs Serenoa Repens in Male Androgenetic Alopecia: A Two-Year Study | Semantic Scholar [semanticscholar.org]

- 8. Advancements in Bioactive Compounds and Therapeutic Agents for Alopecia: Trends and Future Perspectives [mdpi.com]

- 9. Androgenetic alopecia: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Hair Supplement: Friend or Foe? Saw Palmetto, a Systematic Review in Alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A randomized, double-blind, placebo-controlled trial to determine the effectiveness of botanically derived inhibitors of 5-alpha-reductase in the treatment of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eeose.com [eeose.com]

- 14. nutritionaloutlook.com [nutritionaloutlook.com]

- 15. Global photographs | TrichoSciencePro - Professional hair and scalp diagnostic software [trichosciencepro.com]

- 16. Hair Evaluation Methods: Merits and Demerits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Not all saw palmetto extracts up to standard [nutraingredients.com]

- 18. Use of saw palmetto (Serenoa repens) extract for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Panthenol's Impact on Hair Shaft Structure and Tensile Strength

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panthenol, the provitamin of B5, is a widely incorporated ingredient in hair care formulations, lauded for its moisturizing and strengthening properties. This technical guide synthesizes the current scientific understanding of panthenol's effects on the hair shaft's structural integrity and mechanical properties. It has been demonstrated that panthenol penetrates the hair shaft, interacting directly with keratin (B1170402) filaments within the cortex.[1][2] This interaction, primarily through the formation of hydrogen bonds, leads to measurable improvements in hair tensile strength and elastic modulus.[1][2] This document provides a comprehensive review of the available quantitative data, details the experimental methodologies used to ascertain these effects, and visualizes the underlying mechanisms and experimental workflows.

Mechanism of Action at the Hair Shaft

Panthenol's efficacy in improving hair strength is attributed to its small molecular size, allowing it to penetrate the cuticle and enter the cortex.[1][3] Once within the cortex, panthenol is believed to form hydrogen bonds with the keratin proteins that constitute the hair fiber's primary structure.[2][4] This interaction enhances the integrity of the hair fiber, making it more resistant to breakage.[4][5] Furthermore, panthenol is a humectant, attracting and retaining water, which can contribute to increased hair elasticity and a smoother cuticle surface.[5][6][7] Some studies also suggest that panthenol can increase the diameter of the hair shaft, contributing to a thicker appearance.[8][9]

Molecular Interaction Pathway

The proposed mechanism involves panthenol's hydroxyl groups forming hydrogen bonds with the amino acid residues of the keratin filaments. This molecular "scaffolding" reinforces the natural protein structure of the hair.

Caption: Proposed mechanism of panthenol's action on the hair shaft.

Quantitative Impact on Hair Shaft Properties

Several studies have quantified the effects of panthenol on the mechanical properties of hair fibers. The data consistently shows an improvement in tensile properties.

| Parameter Evaluated | Treatment | Result | Study Type | Reference |

| Break Stress | DL-Panthenol | Higher than control | Ex Vivo | [4] |

| Elastic Modulus | DL-Panthenol | Higher than control | Ex Vivo | [4] |

| Elastic Properties | Conditioner with Panthenol, Dimethicone, and Silanetriol | +18% compared to control | Ex Vivo | [10][11] |

| Protein Loss | Conditioner with Panthenol, Dimethicone, and Silanetriol | -29% compared to control | Ex Vivo | [10][11] |

| Hair Diameter | Panthenol Treatment | Up to 10% increase | - | [8] |

| Deposition on Hair | 0.5% Panthenol Shampoo (5 cycles) | Up to 115.7 µg/g hair | In Vitro | [12][13] |

| Penetration into Hair | 0.5% Panthenol Shampoo (5 cycles) | Up to 21.5 µg/g hair | In Vitro | [12][13] |

Experimental Protocols

The evaluation of panthenol's impact on hair strength relies on standardized and meticulously controlled experimental designs.

Ex Vivo Tensile Strength Testing of Hair Fibers

This protocol outlines a standard method for assessing the mechanical strength of hair fibers after treatment with panthenol.[4]

3.1.1 Sample Preparation

-

Collection: Collect 10 cm hair samples from panelists who have abstained from using any hair care products other than a standard unmedicated shampoo for one week prior to collection.[4]

-

Pre-washing: On the day of collection, ensure subjects have pre-washed their hair with no products applied after cleansing.[4]

3.1.2 Treatment Application

-

Grouping: Divide hair tresses into a treatment group (e.g., DL-Panthenol solution) and a placebo/control group.

-

Incubation: Treat the hair tresses with the respective formulations and incubate for a specified period under controlled temperature and humidity.[4]

-

Rinsing and Drying: Thoroughly rinse the tresses with water and allow them to air dry.[4]

3.1.3 Tensile Testing

-

Instrumentation: Utilize a tensile tester equipped with jaws suitable for holding single hair strands.[4][14]

-

Mounting: Mount an individual hair fiber in the tester.[4]

-

Extension: Apply a constant rate of extension (e.g., 25 mm/min) until the fiber ruptures.[4][14]

-

Data Recording: Record the force (stress) and elongation (strain) throughout the test to generate a stress-strain curve.[4]

3.1.4 Data Analysis From the stress-strain curve, calculate the following key parameters:[4]

-

Young's Modulus (Elastic Modulus): The stiffness of the hair in the initial linear-elastic region.

-

Tensile Strength (Break Stress): The maximum stress the hair can withstand before breaking.

-

Breaking Strain: The extent to which the hair stretches before breaking.

Compare the mean values of these parameters between the panthenol-treated and control groups using appropriate statistical methods.

Caption: Experimental workflow for ex vivo tensile strength testing.

Visualization of Panthenol Penetration using NanoSIMS

To confirm the penetration of panthenol into the hair shaft, advanced imaging techniques can be employed.

3.2.1 Methodology

-

Labeling: Treat hair cross-sections with deuterium-labeled panthenol.[1]

-

Analysis: Utilize Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) to visualize the location of the deuterium-labeled panthenol within the hair structure.[1]

3.2.2 Expected Outcome This technique provides direct visual evidence of panthenol's penetration, with images indicating its specific localization within the cortical protein regions of the hair shaft.[1][2]

Signaling Pathways in Hair Follicle Cells

While the primary focus of this guide is the hair shaft, it is noteworthy that D-panthenol also influences signaling pathways within hair follicle cells, which may have implications for overall hair health and growth. In vitro studies on human dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs) have shown that D-panthenol can:

-

Increase the expression of Vascular Endothelial Growth Factor (VEGF).[15]

-

Upregulate Alkaline Phosphatase (ALP) activity, an anagen phase marker.[15][16]

-

Reduce the expression of Transforming Growth Factor-beta 1 (TGF-β1), which promotes the catagen (resting) phase.[16]

These actions collectively suggest that D-panthenol can help prolong the anagen (growth) phase of the hair cycle.[15][16]

Caption: D-Panthenol's signaling pathways in hair follicle cells.

Conclusion

The available scientific evidence strongly supports the efficacy of panthenol in enhancing the structural integrity and tensile strength of the hair shaft.[1][2] Its mechanism of action, involving penetration into the cortex and the formation of hydrogen bonds with keratin, is well-supported by advanced spectroscopic and mechanical testing data.[1][2][4] The provided experimental protocols serve as a foundation for the continued investigation and validation of panthenol and other active ingredients in hair care formulations. For definitive comparisons with other hair strengthening agents, future research should focus on head-to-head clinical trials employing standardized methodologies.

References

- 1. Strengthening benefits of panthenol for hair: Mechanistic evidence from advanced spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Panthenol Hair Care: Science & OEM Solutions [locroyalhaircare.com]

- 4. benchchem.com [benchchem.com]

- 5. fullyvital.com [fullyvital.com]

- 6. naturallclub.com [naturallclub.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. Panthenol Cream as a Hair Mask: Benefits and Application Tips | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]

- 9. fullondon.com [fullondon.com]

- 10. us.typology.com [us.typology.com]

- 11. uk.typology.com [uk.typology.com]

- 12. reddit.com [reddit.com]

- 13. skinident.world [skinident.world]

- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 15. mdpi.com [mdpi.com]

- 16. Dexpanthenol Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Salicylic Acid on the Scalp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic (B10762653) acid, a beta-hydroxy acid renowned for its keratolytic properties, possesses significant anti-inflammatory effects that are pivotal in the management of various scalp conditions, including seborrheic dermatitis and scalp psoriasis. This technical guide delineates the molecular mechanisms underpinning the anti-inflammatory action of salicylic acid on the scalp, with a focus on its modulatory effects on key signaling pathways. This document provides a compendium of quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its anti-inflammatory efficacy, and visual representations of the involved signaling cascades to support further research and development in dermatology and cosmetology.

Core Mechanisms of Anti-inflammatory Action

Salicylic acid exerts its anti-inflammatory effects on the scalp primarily through two well-documented mechanisms: the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the suppression of the cyclooxygenase-2 (COX-2) enzyme, which in turn reduces the synthesis of pro-inflammatory prostaglandins (B1171923).[1][2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Salicylic acid has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][4] This action is mediated, at least in part, by the direct inhibition of IκB kinase β (IKKβ). By stabilizing IκB, salicylic acid prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner.[1][2][3]

Suppression of Prostaglandin (B15479496) Synthesis via COX-2 Inhibition

Salicylic acid is a well-known inhibitor of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[2] While it has a weaker effect on the constitutively expressed COX-1, it effectively suppresses the inducible COX-2 enzyme, which is upregulated at sites of inflammation.[2] By inhibiting COX-2, salicylic acid reduces the synthesis of pro-inflammatory prostaglandins like prostaglandin E2 (PGE2), thereby mitigating erythema, edema, and pain associated with scalp inflammation.[2][5]

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of salicylic acid on the scalp and in relevant in vitro models.

Table 1: Clinical Efficacy of Salicylic Acid in Scalp Conditions

| Condition | Treatment | Duration | Key Outcome Measure | Baseline (Mean) | Post-Treatment (Mean) | P-value | Reference |

| Seborrheic Dermatitis | Salicylic acid/piroctone olamine/zinc PCA pre-application gel & cleansing lotion | 4 weeks | Dandruff Score (4-point scale) | 2.45 | 1.10 | < 0.01 | [6][7][8] |

| Seborrheic Dermatitis | Salicylic acid/piroctone olamine/zinc PCA pre-application gel & cleansing lotion | 4 weeks | Itchiness Score (4-point scale) | 2.35 | 1.10 | < 0.01 | [6][7][8] |

| Seborrheic Dermatitis | Salicylic acid/piroctone olamine/zinc PCA pre-application gel & cleansing lotion | 4 weeks | Erythema Score (4-point scale) | 1.55 | 1.10 | < 0.05 | [6][7][8] |

| Scalp Psoriasis | 6% Salicylic Acid Foam | 4 weeks | Psoriasis Scalp Severity Index (PSSI) | 15.3 | 3.0 | < 0.001 | [9] |

| Scalp Pruritus | 3% Salicylic Acid (twice daily) | 2 weeks | Investigator Assessment of Erythema | - | - | 0.02 | [10][11] |

| Scalp Pruritus | 3% Salicylic Acid (twice daily) | 2 weeks | Investigator Assessment of Excoriation | - | - | 0.03 | [10][11] |

*Comparison between salicylic acid/hydrocortisone (B1673445) combination and salicylic acid alone.

Table 2: In Vitro Efficacy of Salicylic Acid and Its Derivatives

| Assay | Cell Line | Inhibitor | IC50 Value | Comments | Reference |

| PGE2 Biosynthesis | HCA-7 (Colon Cancer) | Aspirin | 3.9 ± 0.7 µM | Demonstrates potent COX inhibition by a salicylate (B1505791) derivative. | [12] |

| PGE2 Biosynthesis | HT-29 (Colon Cancer) | Aspirin | 8.9 ± 1.2 µM | Demonstrates potent COX inhibition by a salicylate derivative. | [12] |

| PGE2 Biosynthesis | A549 (Lung Cancer) | Aspirin | 7.2 ± 1.1 µM | Demonstrates potent COX inhibition by a salicylate derivative. | [12] |

| PGE2 Synthesis | RAW 264.7 (Murine Macrophages) | Aspirin | 5.35 µM | Sodium salicylate showed no significant inhibition up to 100 µM. | [5][13] |

| NF-κB Activity (Luciferase Assay) | HCT116 Cells | N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | 15 µM | A derivative of salicylic acid showing potent NF-κB inhibition. | [14] |

| NF-κB Activity (Luciferase Assay) | HCT116 Cells | N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | 17 µM | A derivative of salicylic acid showing potent NF-κB inhibition. | [14] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by salicylic acid.

Caption: Inhibition of the NF-κB Signaling Pathway by Salicylic Acid.

Caption: Suppression of Prostaglandin Synthesis by Salicylic Acid.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for assessing the anti-inflammatory properties of salicylic acid.

In Vitro Anti-inflammatory Assay in Human Keratinocytes (HaCaT cells)

-

Cell Culture: Culture human immortalized keratinocytes (HaCaT) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Induction of Inflammation: Seed HaCaT cells in 6-well plates until they reach 80-90% confluency. Induce an inflammatory response by treating the cells with Lipopolysaccharide (LPS) (1 µg/mL) or a cocktail of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 24 hours.

-

Salicylic Acid Treatment: Co-treat the cells with the inflammatory stimuli and varying concentrations of salicylic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. A vehicle control (e.g., ethanol (B145695) or DMSO) should be included.

-

Cytokine Analysis: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot for NF-κB Pathway: Lyse the cells and extract total protein. Perform Western blot analysis to determine the expression levels of key NF-κB pathway proteins, including phospho-IKKβ, IκBα, and the p65 subunit of NF-κB. Use GAPDH or β-actin as a loading control.

-

Data Analysis: Normalize cytokine levels to total protein concentration. Analyze data using a one-way ANOVA followed by a post-hoc test for multiple comparisons. Calculate IC50 values for the inhibition of cytokine production.

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.

Clinical Evaluation of Salicylic Acid for Scalp Seborrheic Dermatitis

-

Study Population: Recruit subjects with mild to moderate scalp seborrheic dermatitis, characterized by the presence of scaling, erythema, and pruritus. Exclude subjects with known allergies to salicylates or other active ingredients in the formulation.

-

Treatment Protocol:

-

Active Arm: Subjects apply a shampoo or topical solution containing a specified concentration of salicylic acid (e.g., 2-3%) to the scalp 3-4 times per week for a duration of 4-8 weeks.

-

Vehicle Control Arm: Subjects in the control group apply a vehicle formulation without salicylic acid, following the same application schedule.

-

-

Efficacy Assessment:

-

Investigator's Global Assessment (IGA): A trained dermatologist assesses the overall severity of the condition at baseline and at specified follow-up visits (e.g., weeks 2, 4, and 8) using a standardized scoring system (e.g., a 5-point scale from clear to severe).

-

Symptom Scores: The severity of individual symptoms (scaling, erythema, pruritus) is rated on a numerical scale (e.g., 0-3 or 0-4) at each visit.

-

Psoriasis Scalp Severity Index (PSSI): For studies involving scalp psoriasis, the PSSI can be used to evaluate the severity of erythema, infiltration, and desquamation, as well as the extent of scalp involvement.

-

-

Safety and Tolerability: Monitor and record any adverse events, such as stinging, burning, or increased irritation, at each visit.

-

Statistical Analysis: Compare the changes in IGA and individual symptom scores from baseline to the end of the study between the active and vehicle control groups using appropriate statistical tests (e.g., t-test or ANCOVA). A p-value of < 0.05 is typically considered statistically significant.

Conclusion

Salicylic acid is a multifaceted active ingredient with well-established anti-inflammatory properties that are highly relevant to the treatment of inflammatory scalp conditions. Its dual mechanism of action, involving the inhibition of the NF-κB pathway and the suppression of prostaglandin synthesis, provides a robust rationale for its use in formulations targeting scalp inflammation. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize the therapeutic potential of salicylic acid in dermatological applications for the scalp. Future research should focus on dose-optimization, advanced formulation strategies to enhance bioavailability and reduce irritation, and further elucidation of its molecular targets within the complex inflammatory milieu of the scalp.

References

- 1. us.typology.com [us.typology.com]

- 2. uk.typology.com [uk.typology.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Cohort Clinical Study on the Efficacy of Topical Salicylic Acid/Piroctone Olamine Dandruff Pre‐Gel and Cleanser in Improving Symptoms of Moderate to Severe Seborrheic Dermatitis of the Scalp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Cohort Clinical Study on the Efficacy of Topical Salicylic Acid/Piroctone Olamine Dandruff Pre-Gel and Cleanser in Improving Symptoms of Moderate to Severe Seborrheic Dermatitis of the Scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scalp Psoriasis: A Literature Review of Effective Therapies and Updated Recommendations for Practical Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An evaluation of topical 3% salicylic acid and 1% hydrocortisone in the maintenance of scalp pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the biosynthesis of prostaglandin E2 by low dose aspirin: implications for adenocarcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

GHK-Cu Signaling in Hair Follicle Neogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide-copper complex, GHK-Cu, has emerged as a significant modulator of cellular regeneration with profound implications for hair follicle neogenesis. This technical guide delineates the multifaceted signaling pathways orchestrated by GHK-Cu in the context of hair growth. It explores its influence on critical signaling molecules such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), its anti-inflammatory properties, and its role in the stimulation of extracellular matrix components. Furthermore, this document provides a compilation of quantitative data from various studies, detailed experimental protocols for in vivo and in vitro models, and visual representations of the key signaling cascades and experimental workflows to facilitate a deeper understanding and future research in the field of hair biology and therapeutic development.

Introduction to GHK-Cu and its Role in Hair Follicle Biology

GHK-Cu (glycyl-L-histidyl-L-lysine-copper) is a naturally occurring copper-peptide complex first identified in human plasma.[1][2] Its concentration in the body declines with age, correlating with a diminished capacity for tissue regeneration.[3] GHK-Cu exhibits a wide range of biological effects, including wound healing, antioxidant and anti-inflammatory actions, and stimulation of collagen and elastin (B1584352) synthesis.[1][4] In the context of hair follicle biology, GHK-Cu is recognized for its ability to rejuvenate hair follicles, encourage regrowth, and restore scalp health.[2] It acts as a signaling molecule that communicates with cells to initiate repair and regeneration.[2]

The hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen).[2] GHK-Cu has been shown to prolong the anagen phase, allowing for longer and thicker hair growth.[2] It is believed to exert its effects through multiple mechanisms, including the stimulation of dermal papilla cells, which are crucial for orchestrating the hair growth cycle.[2]

Core Signaling Pathways Modulated by GHK-Cu

GHK-Cu's influence on hair follicle neogenesis is not mediated by a single pathway but rather through a network of interconnected signaling events. The primary mechanisms include the modulation of growth factors, anti-inflammatory responses, and the remodeling of the extracellular matrix.

Upregulation of Vascular Endothelial Growth Factor (VEGF)

Angiogenesis, the formation of new blood vessels, is critical for supplying nutrients and oxygen to the actively growing hair follicle. GHK-Cu has been demonstrated to stimulate the production of VEGF, a potent signaling protein that promotes angiogenesis.[5][6] This enhanced blood flow is essential for sustaining the high metabolic activity of the hair follicle during the anagen phase.[2]

Downregulation of Transforming Growth Factor-β (TGF-β)

TGF-β is a key cytokine that plays a role in the transition of the hair follicle from the anagen to the catagen phase. By promoting apoptosis in the hair follicle cells, elevated levels of TGF-β can lead to premature hair loss. Research suggests that GHK-Cu can decrease the secretion of TGF-β1 by dermal fibroblasts, thereby potentially extending the anagen phase.[7]

Anti-Inflammatory Signaling

Chronic inflammation at the scalp can contribute to hair follicle miniaturization and hair loss. GHK-Cu exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] This is achieved, in part, through the suppression of the NF-κB signaling pathway.[8]

Stimulation of Extracellular Matrix (ECM) Proteins

The structural integrity of the tissue surrounding the hair follicle is crucial for its anchoring and health. GHK-Cu stimulates the synthesis of key ECM components, including collagen and elastin, by dermal fibroblasts.[9][10] It also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), leading to a net increase in ECM deposition and a healthier scalp environment.[9][10]

Quantitative Data on GHK-Cu's Efficacy

The following tables summarize the quantitative findings from various studies on the effects of GHK-Cu and related peptides on hair growth and skin regeneration parameters.

Table 1: In Vitro and Ex Vivo Efficacy of Copper Peptides on Hair Follicle Parameters

| Peptide | Model System | Concentration | Observed Effect | Citation |

| AHK-Cu | Ex Vivo Human Hair Follicle Culture | 10⁻¹² M to 10⁻⁹ M | Stimulated elongation of human hair follicles. | [11] |

| AHK-Cu | In Vitro Dermal Papilla Cell (DPC) Culture | 10⁻¹² M to 10⁻⁹ M | Stimulated proliferation of DPCs. | [11] |

| GHK-Cu | In Vitro Human Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased production of both collagen and elastin. | [1] |

Table 2: Clinical and Preclinical Data on Hair Growth

| Treatment | Study Type | Duration | Key Finding | Citation |

| GHK-Cu Topical Solution | Human Study (Secondary Report) | 6 months | 38% increase in hair count compared to placebo. | [11] |

| GHK-Cu Topical Treatment | Human Study | 3 months | 70% reduction in hair shedding. | [12] |

| GHK-Cu Topical Treatment | Human Study | Not Specified | ~27% increase in hair density. | [12] |

| GHK-Biotin Solution | Clinical Study (Men with Alopecia) | 4 months | Increased follicular activity and percentage of hair in the anagen phase compared to placebo. | [12] |

Table 3: Efficacy of GHK-Cu on Skin Parameters (Proxy for Regenerative Potential)

| Parameter | Treatment Duration | Improvement | Citation |

| Collagen Production | 1 month | 70% of subjects showed improvement (vs. 50% for Vitamin C and 40% for Retinoic Acid). | [1][3] |

| Wrinkle Volume Reduction | 8 weeks | 31.6% (vs. Matrixyl® 3000) and 55.8% (vs. control serum). | [9][10] |

| Wrinkle Depth Reduction | 8 weeks | 32.8% (vs. control serum). | [9][10] |

| Skin Firmness Improvement | 12 weeks | 20-30%. | [13] |

Experimental Protocols

This section provides generalized protocols for key experiments cited in the literature. These should be adapted and optimized for specific laboratory conditions.

In Vivo Mouse Model for Hair Growth

This protocol describes a common approach to evaluate the efficacy of topical GHK-Cu on hair growth in a mouse model.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used as their hair follicles are synchronized in the telogen phase after depilation, allowing for the observation of anagen induction.[14]

-

Depilation: The dorsal skin of the mice is depilated to synchronize the hair follicles in the telogen phase. This can be achieved using wax or a chemical depilatory agent.[5]

-

Grouping: Mice are randomly assigned to different treatment groups: a negative control (no treatment), a vehicle control, and one or more GHK-Cu treatment groups at varying concentrations.

-

Topical Application: The test solutions are applied topically to the depilated dorsal skin daily for a specified period (e.g., 2-4 weeks).

-

Data Collection:

-

Visual Observation: The extent of hair regrowth is documented through regular photography.

-

Histological Analysis: Skin biopsies are collected at the end of the study for histological analysis (e.g., H&E staining) to assess hair follicle morphology and stage.

-

Immunohistochemistry: Staining for proliferation markers (e.g., Ki67) and stem cell markers (e.g., p63) can provide insights into the cellular mechanisms of action.[3][15]

-

Gene Expression Analysis: RNA can be extracted from skin samples to quantify the expression of target genes such as VEGF and TGF-β using real-time PCR.[5]

-

In Vitro Dermal Papilla Cell Proliferation Assay

This protocol outlines a method to assess the effect of GHK-Cu on the proliferation of dermal papilla cells in culture.

Methodology:

-

Cell Culture: Human dermal papilla cells are isolated from scalp tissue and cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of GHK-Cu (and controls).

-

Incubation: The cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

Proliferation Assay: A colorimetric proliferation assay (e.g., MTT or WST-1) is performed according to the manufacturer's instructions.

-

Data Analysis: The absorbance is measured using a microplate reader, and the proliferation rate is calculated relative to the control group.

Conclusion

GHK-Cu demonstrates significant potential as a therapeutic agent for hair loss through its multifaceted signaling activities. By promoting angiogenesis, reducing inflammation, modulating key growth factors, and fostering a healthy extracellular matrix, GHK-Cu addresses several underlying causes of hair follicle dysfunction. The quantitative data, though still emerging, supports its efficacy in improving hair density and stimulating growth. The experimental protocols provided herein offer a foundation for further research to elucidate the precise molecular mechanisms and to optimize its clinical application. For drug development professionals, GHK-Cu represents a promising candidate for the formulation of novel and effective treatments for various forms of alopecia.

References

- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revitaltrichology.com [revitaltrichology.com]

- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. driphydration.com [driphydration.com]

- 5. Preparation and Characterization of GHK-Cu Liposome and its Effects on Hair Growth in Mouse Alopecia Model | Semantic Scholar [semanticscholar.org]

- 6. salhabpharmacy.com [salhabpharmacy.com]

- 7. The effect of tripeptide-copper complex on human hair growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotechpeptides.com [biotechpeptides.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. scantifix.com [scantifix.com]

- 13. benchchem.com [benchchem.com]

- 14. Thermodynamically stable ionic liquid microemulsions pioneer pathways for topical delivery and peptide application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stem cell recovering effect of copper-free GHK in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Folligen Complex™: A Technical Analysis of its Interaction with the Hair Growth Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the Folligen Complex™, a proprietary blend of Biotin (B1667282), Ceramide NP, and Saw Palmetto extract, and its putative interactions with the anagen, catagen, and telogen phases of the hair growth cycle. While direct clinical and in-vitro studies on the complete this compound Complex™ are not publicly available, this document synthesizes the existing scientific literature on its individual components to elucidate its potential mechanisms of action. This guide presents quantitative data from relevant studies in structured tables, details experimental protocols for key cited research, and visualizes critical signaling pathways and workflows using Graphviz diagrams. The compiled evidence suggests that the constituents of this compound Complex™ may synergistically promote hair growth by inhibiting dihydrotestosterone (B1667394) (DHT), modulating key signaling pathways in dermal papilla cells, and supporting the structural integrity of the hair shaft.

Introduction: The Hair Growth Cycle

The human hair follicle undergoes a perpetual cycle of growth (anagen), regression (catagen), and rest (telogen). The duration and regulation of these phases are critical determinants of hair length, density, and overall health. Disruptions to this cycle, often influenced by genetic, hormonal, and environmental factors, can lead to various forms of alopecia.

-

Anagen Phase: The active growth phase, where hair follicle cells proliferate rapidly, and the hair shaft elongates. The duration of this phase dictates the maximum hair length.

-

Catagen Phase: A transitional, apoptotic phase where hair follicle growth ceases, and the follicle begins to shrink.

-

Telogen Phase: The resting phase, where the hair follicle is dormant, and the old hair is eventually shed to make way for a new anagen hair.

This compound Complex™ is a formulation designed to support a healthy hair growth cycle and alleviate hair loss symptoms. This guide examines the scientific basis for these claims by dissecting the roles of its core components.

Core Components and Mechanisms of Action

Saw Palmetto (Serenoa repens) Extract: Inhibition of 5-alpha-reductase

Saw Palmetto extract is a well-documented inhibitor of 5-alpha-reductase, the enzyme responsible for converting testosterone (B1683101) to dihydrotestosterone (DHT). DHT is a key androgen implicated in the pathogenesis of androgenetic alopecia (AGA), where it binds to androgen receptors in hair follicles, leading to their miniaturization and a shortened anagen phase.

Signaling Pathway: DHT Inhibition by Saw Palmetto

Caption: Saw Palmetto inhibits 5-alpha-reductase, reducing DHT production.

Quantitative Data from Clinical Studies on Saw Palmetto:

| Parameter | Study Details | Results |

| Hair Quality | Systematic review of 5 RCTs and 2 cohort studies on oral and topical Saw Palmetto (100-320 mg) in AGA and telogen effluvium patients.[1] | 60% improvement in overall hair quality.[1] |

| Total Hair Count | Same systematic review as above.[1] | 27% improvement in total hair count.[1] |

| Hair Density | Same systematic review as above.[1] | Increased hair density in 83.3% of patients.[1] |

| Disease Progression | Same systematic review as above.[1] | Stabilized disease progression in 52% of patients.[1] |

Experimental Protocol: Randomized Controlled Trial of Oral Saw Palmetto for Androgenetic Alopecia

-

Objective: To evaluate the efficacy of a botanically derived 5-alpha-reductase inhibitor (Saw Palmetto) in the treatment of androgenetic alopecia.

-